molecular formula C21H12O4 B12893865 3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione CAS No. 918413-56-6

3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione

Cat. No.: B12893865
CAS No.: 918413-56-6
M. Wt: 328.3 g/mol
InChI Key: CPACXIKXURVHPK-UHFFFAOYSA-N
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Description

3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione is a complex organic compound featuring a furofuran core with a phenanthrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione typically involves multi-step organic reactions. One common method includes the radical bromination of a precursor compound followed by a series of coupling reactions . The reaction conditions often involve the use of specific reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the furofuran core or the phenanthrene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methyl and phenanthrene positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and electronic components, due to its stability and electronic properties.

Mechanism of Action

The mechanism by which 3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-(phenanthren-9-yl)furo[3,2-b]furan-2,5-dione is unique due to its specific structural arrangement, which combines a furofuran core with a phenanthrene moiety. This combination imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry.

Properties

918413-56-6

Molecular Formula

C21H12O4

Molecular Weight

328.3 g/mol

IUPAC Name

3-methyl-6-phenanthren-9-ylfuro[3,2-b]furan-2,5-dione

InChI

InChI=1S/C21H12O4/c1-11-18-19(25-20(11)22)17(21(23)24-18)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-10H,1H3

InChI Key

CPACXIKXURVHPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=O)O2)C3=CC4=CC=CC=C4C5=CC=CC=C53)OC1=O

Origin of Product

United States

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